molecular formula C14H16N6O2S2 B2957633 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-75-3

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2957633
CAS No.: 1115905-75-3
M. Wt: 364.44
InChI Key: HOAYYKGTMRDASK-UHFFFAOYSA-N
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Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a butyl group, and a triazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S2/c1-2-3-5-20-12(22)11-9(4-6-23-11)17-14(20)24-7-10(21)18-13-15-8-16-19-13/h4,6,8H,2-3,5,7H2,1H3,(H2,15,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAYYKGTMRDASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl group and the triazole moiety. Common reagents used in these reactions include thionyl chloride, butylamine, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted at varying temperatures depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{5-tert-butyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid: Shares a similar thieno[3,2-d]pyrimidine core but differs in the substituents attached to the core structure.

    Other thienopyrimidine derivatives: Compounds with variations in the substituents on the thieno[3,2-d]pyrimidine core, such as different alkyl or aryl groups.

Uniqueness

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic applications.

Molecular Structure and Properties

Molecular Formula: C₁₄H₁₈N₄O₂S
Molecular Weight: 318.39 g/mol
CAS Number: 1260947-43-0

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a triazole moiety enhances its potential as a pharmacological agent.

Antimicrobial Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study on related compounds found that they displayed notable antibacterial and antimycobacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial DNA synthesis or protein synthesis pathways.

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structural motifs have been shown to inhibit key enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. These enzymes are critical for nucleotide synthesis in rapidly dividing cancer cells .

In vitro assays revealed that specific analogs of thieno[3,2-d]pyrimidines could inhibit tumor growth by inducing apoptosis in cancer cells. The most potent compounds demonstrated IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • Substituents on the Thieno Ring: The presence of electron-withdrawing groups enhances the compound's reactivity and biological activity.
  • Triazole Moiety: This functional group has been linked to improved solubility and bioavailability.
  • Alkyl Chain Variations: Modifications to the butyl group can significantly affect the potency and selectivity of the compound against different biological targets.

Case Studies

  • Antimicrobial Screening:
    • A series of thieno[3,2-d]pyrimidine derivatives were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with specific side chains exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced efficacy .
CompoundMIC (µg/mL)Activity
4c8Strong
5e16Moderate
5g32Weak
  • Anticancer Efficacy:
    • In a study evaluating various thieno[3,2-d]pyrimidine analogs for anticancer properties, one compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines.
    • The compound was further analyzed for its mechanism of action using flow cytometry and western blotting techniques.

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